molecular formula C15H14N4O3 B2962965 N1-(2-(1H-indol-3-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide CAS No. 941889-43-6

N1-(2-(1H-indol-3-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide

Cat. No.: B2962965
CAS No.: 941889-43-6
M. Wt: 298.302
InChI Key: WVNXURSYGOSRKU-UHFFFAOYSA-N
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Description

N1-(2-(1H-indol-3-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide is a complex organic compound that features both indole and isoxazole moieties The indole ring is a common structure in many natural products and pharmaceuticals, while the isoxazole ring is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(1H-indol-3-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide typically involves the reaction of an indole derivative with an isoxazole derivative under specific conditions. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the oxalamide bond. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at room temperature to moderate heat.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to ensure consistent reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(1H-indol-3-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form various oxidized derivatives.

    Reduction: The oxalamide bond can be reduced under specific conditions to yield amine derivatives.

    Substitution: The isoxazole ring can undergo nucleophilic substitution reactions, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield indole-2,3-dione derivatives, while reduction of the oxalamide bond can produce ethylamine derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Medicine: Due to its potential biological activity, it may be investigated as a lead compound for the development of new drugs, particularly in the areas of anti-inflammatory and anticancer research.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N1-(2-(1H-indol-3-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The isoxazole ring can also bind to specific sites on proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N1-(2-(1H-indol-3-yl)ethyl)-N2-(isoxazol-5-yl)oxalamide: Similar structure but with a different substitution pattern on the isoxazole ring.

    N1-(2-(1H-indol-3-yl)ethyl)-N2-(pyrazol-3-yl)oxalamide: Similar structure but with a pyrazole ring instead of an isoxazole ring.

    N1-(2-(1H-indol-3-yl)ethyl)-N2-(thiazol-3-yl)oxalamide: Similar structure but with a thiazole ring instead of an isoxazole ring.

Uniqueness

N1-(2-(1H-indol-3-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide is unique due to the specific combination of the indole and isoxazole rings, which confer distinct chemical and biological properties. This combination allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-N'-(1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3/c20-14(15(21)18-13-6-8-22-19-13)16-7-5-10-9-17-12-4-2-1-3-11(10)12/h1-4,6,8-9,17H,5,7H2,(H,16,20)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVNXURSYGOSRKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C(=O)NC3=NOC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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